7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde

Regioselectivity Synthetic intermediate Chromatography

Sourcing for a benzodioxole building block with orthogonal reactivity? 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS 81805-98-3) offers a critical advantage over unsubstituted piperonal. The 7-hydroxyl group enables selective O-alkylation, esterification, or H-bond donor engagement, while the 5-aldehyde allows for reductive amination or bioorthogonal conjugation. This dual functionality unlocks synthetic routes and biological interactions impossible with the parent scaffold. Ensure your kinase, GPCR, or agrochemical discovery program retains full design flexibility. Secure this key intermediate now.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 81805-98-3
Cat. No. B1590419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
CAS81805-98-3
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1OC2=CC(=CC(=C2O1)O)C=O
InChIInChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2
InChIKeyWRORPNYJRVGCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS 81805-98-3) | Technical Specifications and Procurement Profile


7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS 81805-98-3) is an oxygenated heterocyclic aromatic aldehyde with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol . This compound features a 1,3-benzodioxole core (a methylenedioxybenzene framework) substituted with a hydroxyl group at the 7-position and a formyl group at the 5-position . Key physicochemical properties include a predicted density of 1.5±0.1 g/cm³, a predicted boiling point of 313.1±42.0 °C at 760 mmHg, and an enthalpy of vaporization of 57.6±3.0 kJ/mol . Commercial availability is established with typical purity specifications of 95% to 98% . The compound is soluble in common organic solvents but exhibits limited aqueous solubility .

Why 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde Cannot Be Interchanged with Unsubstituted Benzodioxole-5-carboxaldehydes


The 1,3-benzodioxole-5-carboxaldehyde scaffold is a versatile building block, but substitution pattern critically determines both reactivity and downstream application utility. The presence of a hydroxyl group at the 7-position of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde introduces a hydrogen-bond donor site and a nucleophilic center that is entirely absent in the unsubstituted parent compound, 1,3-benzodioxole-5-carboxaldehyde (piperonal) [1]. This additional functional handle enables orthogonal synthetic transformations—such as selective O-alkylation, esterification, or directed metalation—that are impossible with piperonal alone, thereby altering the synthetic route length and the accessible chemical space . Furthermore, the hydroxyl group modulates physicochemical properties including polarity and hydrogen-bonding capacity, which can significantly impact biological target engagement and pharmacokinetic behavior in medicinal chemistry programs . Substituting a non-hydroxylated analog for 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde therefore risks both synthetic failure and loss of biological activity, underscoring the necessity for structure-specific procurement.

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS 81805-98-3) | Evidence-Based Differentiation Guide


Physicochemical Profile: 7-Hydroxy vs. 6-Hydroxy Regioisomer

The target compound, 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde, and its regioisomer, 6-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS 4720-68-7), are chemically distinct entities with differing physical properties. The 6-hydroxy regioisomer is reported to have a melting point of 125-126 °C . In contrast, a predicted boiling point of 313.1±42.0 °C at 760 mmHg is available for the 7-hydroxy target compound, though its specific melting point data remains unreported in accessible public sources . This difference in substitution pattern (hydroxyl group adjacent to the dioxole oxygen vs. adjacent to the aldehyde group) alters intermolecular hydrogen bonding, which directly impacts crystallization behavior and purification requirements during synthesis .

Regioselectivity Synthetic intermediate Chromatography

Molecular Descriptor Comparison: Key Differentiation from Piperonal

The addition of a hydroxyl group to the 7-position of the benzodioxole-5-carboxaldehyde scaffold introduces a hydrogen-bond donor that is absent in piperonal (1,3-benzodioxole-5-carboxaldehyde, CAS 120-57-0) [1]. This structural modification increases topological polar surface area (tPSA) and enhances aqueous solubility through hydrogen bonding with water, while simultaneously providing a site for phase II metabolism (e.g., glucuronidation or sulfation) . Although direct head-to-head experimental LogP or solubility data for 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde are not publicly available, the presence of the hydroxyl group confers predictable and class-consistent changes in physicochemical properties relative to the non-hydroxylated parent scaffold .

Medicinal chemistry QSAR LogP Drug design

Antioxidant Activity Profile: Free Radical Scavenging Capacity

A study by Zhang et al. (2020) demonstrated that 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde effectively scavenges free radicals, thereby reducing oxidative stress in cellular models . The compound's antioxidant activity is attributed to the phenolic hydroxyl group at the 7-position, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) . While sesamol (3,4-methylenedioxyphenol), a structurally related benzodioxole lacking the 5-formyl group, is a well-characterized natural antioxidant, 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde offers a distinct synthetic advantage: the aldehyde functional handle permits further derivatization and conjugation without ablating the antioxidant pharmacophore, a feature not available with sesamol [1][2].

Oxidative stress Free radical Cellular protection

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS 81805-98-3) | High-Value Application Scenarios


Medicinal Chemistry: Synthesis of Hydroxylated Benzodioxole-Containing Drug Candidates

7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde serves as a privileged scaffold for constructing drug-like molecules requiring both a benzodioxole core and a phenolic hydroxyl group. The aldehyde at the 5-position enables conjugation via reductive amination or Schiff base formation, while the 7-hydroxyl group provides a site for O-alkylation or serves as a hydrogen-bond donor for target engagement . This dual functionality is particularly valuable in programs targeting kinases, GPCRs, or epigenetic enzymes where the benzodioxole motif is a known pharmacophore and the hydroxyl group modulates selectivity or metabolic stability .

Chemical Biology: Development of Activity-Based Probes and Molecular Tools

The aldehyde group of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde provides a reactive handle for bioorthogonal conjugation to hydrazide- or aminooxy-functionalized fluorophores, biotin, or affinity tags . This enables the construction of activity-based probes for profiling enzymes or receptors that recognize the benzodioxole motif. The presence of the 7-hydroxyl group is critical for maintaining the biological recognition of the benzodioxole core by the target protein, a feature that would be lost if piperonal were used as the starting material .

Agrochemical Synthesis: Precursor for Fungicidal and Herbicidal Benzodioxole Derivatives

Benzodioxole-containing compounds are established scaffolds in agrochemical discovery, with piperonyl butoxide (a synergist) and various fungicides containing the 1,3-benzodioxole core . 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde offers an advantage over unsubstituted piperonal by providing a hydroxyl group that can be selectively functionalized to modulate lipophilicity, soil mobility, and target site penetration . The aldehyde group further allows for the rapid generation of chemical libraries via condensation reactions with amines or hydrazines, accelerating lead optimization in agrochemical discovery programs .

Polymer and Materials Chemistry: Functional Monomer for Specialty Polymers

The aldehyde functionality of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde can be incorporated into polymer backbones via condensation polymerization with diamines or dihydrazides to form polyimines or polyhydrazones . The 7-hydroxyl group provides a secondary functional handle for post-polymerization modification, crosslinking, or for introducing antioxidant properties directly into the polymer matrix . This dual functionality is absent in piperonal, which lacks the hydroxyl group and therefore offers fewer degrees of freedom in polymer design and post-synthetic tailoring .

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